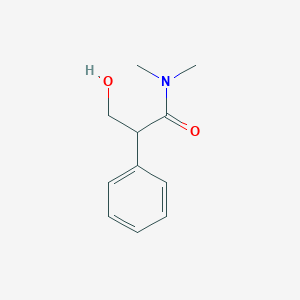
3-hydroxy-N,N-dimethyl-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide
3-hydroxy-N,N-dimethyl-2-phenylpropanamide, also known as (\u00b1)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide, is a compound with the molecular formula C17H19NO2. The crystal structure of this compound has been determined, showing the hydroxyl group bound to the \u03b2-C atom and the phenyl group bound to the \u03b1-C atom in a trans conformation. The structure is stabilized by intermolecular hydrogen bonds between carbonyl and hydroxy O atoms .
Synthesis Analysis
The synthesis of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide involves the treatment of (\u00b1)-cis-N-(3-methyl-4-piperidyl)-N-phenylpropanamide with styrene oxide, yielding a mixture of (\u00b1)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and (\u00b1)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide .
Molecular Structure Analysis
The crystal structure of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide has been determined, showing specific conformation and hydrogen bond interactions .
Chemical Reactions Analysis
Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide include its crystal structure, stability, and hydrogen bond interactions .
Relevant Case Studies
No specific case studies related to 3-hydroxy-N,N-dimethyl-2-phenylpropanamide were found in the provided abstracts.
References
- Synthesis and spectral analysis of (\u00b1)-cis-N-[1-(2-hydroxy-2-phenyl-ethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and (\u00b1)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide
- (\u00b1)\u2010threo\u20103\u2010Hydroxy\u20102,3\u2010diphenylpropanoic Acid Dimethylamide
- Synthesis and Characterization of New Highly Soluble Polyamides Derived from \u03b1, \u03b1\u2019-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene
- Crystal Structures of Two (3S,4aS, 8aS)-N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide. Hemihydrates: Compounds with Moderate Activity as Aspartyl Protease Inhibitors
- Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. Synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines
Aplicaciones Científicas De Investigación
Antioxidant Activities
Hydroxycinnamates, including derivatives of phenylpropanoids like 3-hydroxy-N,N-dimethyl-2-phenylpropanamide, demonstrate significant antioxidant activities. These compounds are prevalent in various food groups and exhibit antioxidant activity by scavenging different radicals, including hydroxyl, superoxide, and peroxyl radicals. Their mechanism involves chain-breaking antioxidants and acting as reducing agents. This wide-ranging antioxidant capacity suggests potential for health promotion and disease risk reduction, particularly through dietary sources rich in hydroxycinnamates (Shahidi & Chandrasekara, 2010).
Neuroplasticity and Antidepressant Effects
Research into neuroplasticity, a fundamental process in brain adaptation and recovery, highlights the potential therapeutic efficacy of compounds affecting neuroplastic pathways. Studies on ketamine and classical psychedelics, which share mechanistic pathways with hydroxy-N,N-dimethyl-2-phenylpropanamide derivatives, suggest that modulating glutamate or serotonin receptors can induce synaptic and structural changes. This includes increased glutamate release, activation of AMPA receptors, and promotion of growth factors leading to synaptogenesis, especially in the prefrontal cortex. Such effects are promising for the development of new antidepressants that facilitate neuroplasticity (Aleksandrova & Phillips, 2021).
Environmental Degradation and Toxicology
A comprehensive review of the degradation pathways of acetaminophen by advanced oxidation processes (AOPs) sheds light on the environmental fate of structurally similar compounds, including 3-hydroxy-N,N-dimethyl-2-phenylpropanamide. AOPs lead to various by-products and illuminate the Fukui function as a method for predicting reactive sites in molecules. This information is crucial for understanding the environmental impact and potential risks associated with the release of such compounds and their by-products (Qutob et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-N,N-dimethyl-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZYCMMBLIPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N,N-dimethyl-2-phenylpropanamide | |
CAS RN |
96392-51-7 |
Source


|
| Record name | 3-hydroxy-N,N-dimethyl-2-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

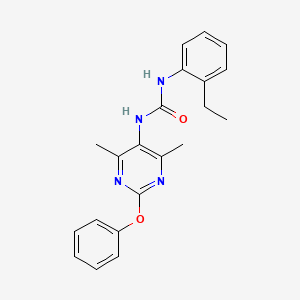
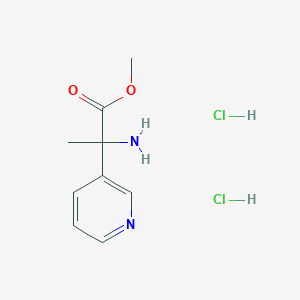
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)
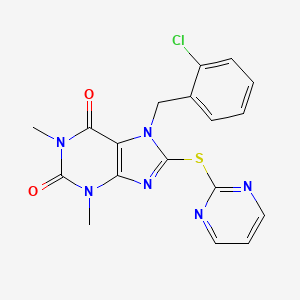

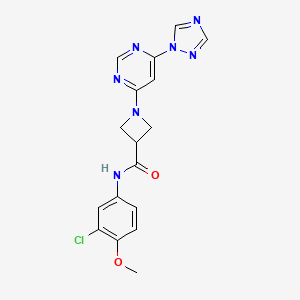
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
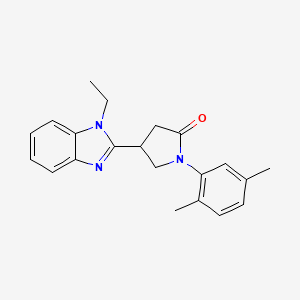


![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514406.png)